molecular formula C17H28N4O3 B2760144 (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1354015-15-8

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B2760144
CAS No.: 1354015-15-8
M. Wt: 336.436
InChI Key: MLMXCKDDWPEREW-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the pyrimidine moiety. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced.

    Introduction of the tert-Butyl Ester Group: This is typically done through esterification reactions using tert-butyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((6-(methylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((6-(ethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((6-(dimethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the diethylamino group on the pyrimidine ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a pharmaceutical agent or a research tool compared to similar compounds with different substituents.

Properties

IUPAC Name

tert-butyl (3S)-3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMXCKDDWPEREW-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=NC=N1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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